Cadmium chloride hemi(pentahydrate)

Description

Structure

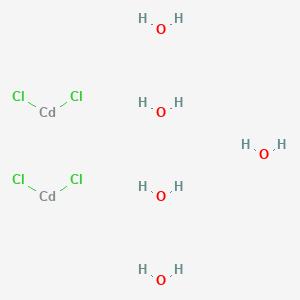

2D Structure

Properties

Molecular Formula |

Cd2Cl4H10O5 |

|---|---|

Molecular Weight |

456.7 g/mol |

IUPAC Name |

dichlorocadmium;pentahydrate |

InChI |

InChI=1S/2Cd.4ClH.5H2O/h;;4*1H;5*1H2/q2*+2;;;;;;;;;/p-4 |

InChI Key |

DZVRGWYMCGLNKJ-UHFFFAOYSA-J |

Canonical SMILES |

O.O.O.O.O.Cl[Cd]Cl.Cl[Cd]Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Cadmium Chloride Hemi(pentahydrate): Physical and Chemical Properties for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of Cadmium chloride hemi(pentahydrate) (CdCl₂·2.5H₂O). The information is curated to support research and development activities, with a focus on presenting clear, quantitative data and established experimental methodologies.

Physical Properties

Cadmium chloride hemi(pentahydrate) is a white, crystalline solid.[1] It is known to be hygroscopic, readily absorbing moisture from the air.[2][3] The primary physical characteristics are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | CdCl₂·2.5H₂O | [4][5][6] |

| Molecular Weight | 228.36 g/mol | [4][5] |

| Appearance | White crystalline solid/crystals and chunks | [7][8] |

| Melting Point | 34 °C | [8] |

| Boiling Point | 960 °C (decomposes) | [8] |

| Density | 3.327 g/cm³ | [8] |

| Solubility in Water | 1680 g/L (at 20 °C) | [8][9] |

| Solubility in Other Solvents | Soluble in acetone; slightly soluble in ethanol (B145695) and methanol.[9] | [9] |

It is crucial to distinguish the melting point of the hydrated form from its anhydrous counterpart, Cadmium Chloride (CdCl₂), which has a significantly higher melting point of 568 °C.[1] The lower melting point of the hemi(pentahydrate) is attributed to the loss of water of hydration.

Chemical Properties

Cadmium chloride hemi(pentahydrate) exhibits distinct chemical behaviors that are critical for its handling, application, and study in various research contexts.

Stability and Reactivity

The compound is stable under standard ambient conditions (room temperature).[10] However, it is incompatible with strong oxidizing agents, alkali metals (such as potassium), and certain other metals like zinc.[10] Violent reactions are possible with these substances. The material is also sensitive to air and moisture.[10]

Aqueous Solution Chemistry

In aqueous solutions, Cadmium chloride is a mild Lewis acid.[3] It dissolves well in water and other polar solvents, in part due to the formation of complex ions such as [CdCl₄]²⁻.[3] The pH of the solution influences the cadmium species present; in acidic to neutral conditions (pH 1.0 to 8.0), the predominant form is the Cd²⁺ ion. As the pH increases above 8.0, various cadmium hydroxide (B78521) species begin to form, and precipitation of cadmium hydroxide can occur at pH values above 9.0.[11]

Hazardous Decomposition

Upon heating, Cadmium chloride hemi(pentahydrate) will lose its water of hydration. At higher temperatures, thermal decomposition can lead to the release of irritating and toxic fumes, including hydrogen chloride gas and cadmium oxides.[1]

Experimental Protocols

The following sections detail standardized methodologies for the determination of key properties of hydrated inorganic salts like Cadmium chloride hemi(pentahydrate).

Determination of Water of Hydration

A common and effective method to determine the number of water molecules in a hydrate (B1144303) is through gravimetric analysis by heating to a constant mass.[12][13]

Protocol:

-

Crucible Preparation: A clean porcelain crucible and its cover are heated strongly for approximately 10 minutes to ensure all moisture is removed. The crucible is then cooled to room temperature in a desiccator and weighed accurately. This heating, cooling, and weighing process is repeated until a constant mass is achieved.

-

Sample Preparation: A precisely weighed sample of the Cadmium chloride hemi(pentahydrate) (typically 1-2 grams) is placed into the pre-weighed crucible.

-

Dehydration: The crucible containing the sample is heated gently at first, and then more strongly, to drive off the water of hydration. The crucible should be partially covered to allow water vapor to escape.

-

Cooling and Weighing: After heating for a sufficient period, the crucible is cooled to room temperature in a desiccator and then weighed.

-

Heating to Constant Mass: The heating, cooling, and weighing steps are repeated until two consecutive weighings are within an acceptable tolerance (e.g., ±0.002 g), indicating that all the water of hydration has been removed.

-

Calculation: The mass of the water lost is determined by subtracting the final mass of the anhydrous salt and crucible from the initial mass of the hydrate and crucible. From the mass of the water and the mass of the anhydrous Cadmium chloride, the mole ratio can be calculated to confirm the formula of the hydrate.

Determination of Solubility

The solubility of an inorganic salt like Cadmium chloride hemi(pentahydrate) in a given solvent can be determined by creating a saturated solution at a specific temperature and then quantifying the concentration of the dissolved salt.[14]

Protocol:

-

Preparation of Saturated Solution: An excess amount of the salt is added to a known volume of the solvent (e.g., distilled water) in a vessel equipped with a stirrer and temperature control.

-

Equilibration: The mixture is stirred at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Sample Withdrawal and Filtration: A sample of the supernatant is carefully withdrawn using a filtered syringe to prevent any undissolved solid from being collected.

-

Concentration Analysis: The concentration of the dissolved salt in the filtered sample is determined using an appropriate analytical technique. For inorganic salts, this could involve gravimetric analysis (evaporating the solvent and weighing the residue), titration, or instrumental methods such as atomic absorption spectroscopy to determine the concentration of the cadmium ion.

-

Data Reporting: The solubility is typically expressed as grams of solute per 100 grams of solvent or grams of solute per liter of solution at the specified temperature.

Cellular Signaling and Biological Interactions

Cadmium is a well-documented toxicant that can interfere with numerous cellular signaling pathways, making it a subject of intense research in toxicology and drug development. Cadmium ions (Cd²⁺) can enter cells through calcium channels and subsequently disrupt cellular processes.[15]

Cadmium-Induced Cellular Stress and Apoptosis Pathway

One of the primary mechanisms of cadmium toxicity involves the induction of oxidative stress and the activation of stress-related signaling cascades, which can ultimately lead to apoptosis (programmed cell death).[16][17][18]

Caption: Cadmium-induced cellular stress pathway leading to apoptosis.

This diagram illustrates how extracellular cadmium chloride leads to an increase in intracellular cadmium concentration. This, in turn, triggers a cascade of events including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of the MAPK and p53 signaling pathways, all of which contribute to DNA damage and ultimately, apoptosis.[15][16][17][18] Understanding these pathways is crucial for researchers investigating the toxicological effects of cadmium and for developing potential therapeutic interventions.

References

- 1. fishersci.com [fishersci.com]

- 2. Cadmium chloride - Wikipedia [en.wikipedia.org]

- 3. Cadmium chloride hemipentahydrate, 98.0+%, 77990-78-5 [chemkits.eu]

- 4. scbt.com [scbt.com]

- 5. Shop Cadmium Chloride Hemipentahydrate for Lab Reagent Online | Advent [adventchembio.com]

- 6. CADMIUM [sdfine.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 7790-78-5 CAS MSDS (Cadmium chloride hydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Cadmium chloride hemipentahydrate, ACS reagent | Fisher Scientific [fishersci.ca]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

- 14. fountainheadpress.com [fountainheadpress.com]

- 15. Cadmium, gene regulation, and cellular signalling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cadmium Chloride Induces DNA Damage and Apoptosis of Human Liver Carcinoma Cells via Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Cadmium Chloride Hemi(pentahydrate)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification protocols for cadmium chloride hemi(pentahydrate) (CdCl₂·2.5H₂O), a compound utilized in various industrial and research applications, including the synthesis of pigments, electroplating, and as a precursor in the development of certain pharmaceuticals.[1] This document outlines detailed methodologies, presents quantitative data in a structured format, and includes workflow diagrams to elucidate the experimental processes.

Physicochemical Properties and Quantitative Data

Cadmium chloride hemi(pentahydrate) is a white, crystalline, and hygroscopic solid.[2][3][4] It is highly soluble in water and slightly soluble in alcohol.[3][4] The high solubility in water is partially attributed to the formation of complex ions such as [CdCl₄]²⁻.[3]

Table 1: Quantitative Data for Cadmium Chloride Hemi(pentahydrate)

| Property | Value | References |

| Molecular Formula | CdCl₂·2.5H₂O | [1][5][6] |

| Molar Mass | 228.35 g/mol | [1][6] |

| Purity (Metals Basis) | ≥99.99% | [7] |

| Purity (ACS Reagent) | 79.5 - 81.0% | [1][8] |

| Solubility in Water | 133 mg/ml | |

| Melting Point | 568 °C (anhydrous) | [1] |

| Density | 3.33 g/cm³ (anhydrous) | [1] |

Synthesis and Purification Protocols

The synthesis of cadmium chloride hemi(pentahydrate) typically involves the preparation of a hydrated cadmium chloride solution followed by controlled crystallization.

Synthesis of Hydrated Cadmium Chloride Solution

A common method for preparing a hydrated cadmium chloride solution is through the reaction of cadmium oxide with hydrochloric acid.[2][3][4][9]

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a glass reactor with a stirrer and an addition funnel.

-

Reagents:

-

Cadmium Oxide (CdO)

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

-

-

Procedure: a. Carefully add a stoichiometric amount of cadmium oxide to the reactor. b. Slowly add hydrochloric acid to the reactor via the addition funnel while stirring continuously. The reaction is exothermic. Reaction: CdO + 2HCl → CdCl₂ + H₂O c. Continue stirring until all the cadmium oxide has dissolved, resulting in a clear solution. d. If necessary, the solution can be filtered to remove any insoluble impurities.

Crystallization of Cadmium Chloride Hemi(pentahydrate)

The formation of different hydrates of cadmium chloride is temperature-dependent. To obtain the hemi(pentahydrate) form, the evaporation of the solution should be carried out at approximately 20°C.[2]

Experimental Protocol:

-

Temperature Control: Transfer the cadmium chloride solution to a crystallization dish and place it in a controlled environment at 20°C.

-

Evaporation: Allow the solvent to evaporate slowly. The formation of crystals will occur as the solution becomes supersaturated.

-

Crystal Collection: Once a significant amount of crystals has formed, collect them by filtration.

-

Drying: Gently dry the collected crystals. It is important to note that the hemi(pentahydrate) can release water in the air.[2]

Enhanced Purification Protocol

For a higher purity and more homogeneous phase composition of CdCl₂·2.5H₂O, a method involving simultaneous evaporation and hydration under reduced pressure can be employed.[10]

Experimental Protocol:

-

Apparatus: A rotary evaporator or a similar vacuum distillation setup is required.

-

Procedure: a. Place the filtered cadmium chloride solution into the evaporation flask. b. Reduce the pressure to 10-150 mm Hg. c. Heat the solution to its boiling point under the reduced pressure. d. The simultaneous evaporation of water and hydration of the cadmium chloride under these conditions promotes the formation of high-purity, homogeneous CdCl₂·2.5H₂O crystals.[10] e. Continue the process until the desired amount of crystalline product is obtained. f. Collect the crystals and store them in a tightly sealed container to prevent dehydration.

Experimental Workflows

The following diagrams illustrate the workflows for the synthesis and purification of cadmium chloride hemi(pentahydrate).

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cadmium chloride - Wikipedia [en.wikipedia.org]

- 3. Cadmium chloride hemipentahydrate, 98.0+%, 77990-78-5 [chemkits.eu]

- 4. Cadmium_chloride [chemeurope.com]

- 5. Cadmium chloride hemi(pentahydrate) - [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Cadmium Chloride Hemi(Pentahydrate), 79.5 to 81.0%, ACS Reagent, Honeywell Fluka 500 g | Buy Online | Honeywell Chemicals | Fisher Scientific [fishersci.com]

- 9. Cadmium chloride | 10108-64-2 [amp.chemicalbook.com]

- 10. Method for preparation of cadmium chloride hydrate [inis.iaea.org]

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Cadmium Chloride Hemipentahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Cadmium chloride and its hydrates are important reagents in various chemical applications, including the preparation of cadmium sulfide, a key inorganic pigment, and in electroplating. The hemipentahydrate form, with the chemical formula CdCl₂·2.5H₂O, serves as a stable, crystalline source of cadmium(II) ions for syntheses in aqueous and other polar solvents. A precise understanding of its crystal structure and molecular geometry is crucial for predicting its reactivity and for the rational design of new materials. Although the structure has been elucidated, this guide compiles the available information and presents a generalized methodology for its determination.

Physicochemical Properties

A summary of the key quantitative data for cadmium chloride hemipentahydrate is presented in Table 1.

| Property | Value |

| Chemical Formula | CdCl₂·2.5H₂O |

| Molecular Weight | 228.36 g/mol |

| CAS Number | 7790-78-5 |

| Appearance | White crystalline solid |

| Solubility | Highly soluble in water, slightly soluble in alcohol |

| Crystal System | Information not readily available |

| Space Group | Information not readily available |

| Unit Cell Parameters | Information not readily available |

Molecular Geometry and Crystal Structure

The crystal structure of cadmium chloride hemipentahydrate has been confirmed through single-crystal X-ray diffraction. While the detailed crystallographic parameters from the primary literature are not easily accessible, the fundamental coordination geometry can be inferred from related structures and general principles of cadmium chemistry.

In its hydrated forms, the cadmium(II) ion is typically coordinated by both chloride ions and water molecules. The coordination number and geometry can vary, but an octahedral or distorted octahedral environment is common for cadmium. In the case of the hemipentahydrate, the structure consists of cadmium centers, chloride ligands, and water molecules of hydration. A likely coordination environment involves the cadmium ion being coordinated by a combination of chloride ions and oxygen atoms from the water molecules.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a compound like cadmium chloride hemipentahydrate involves a series of well-defined steps using a single-crystal X-ray diffractometer. The following is a detailed, generalized protocol.

4.1. Crystal Growth and Selection

-

Crystal Growth: Single crystals of cadmium chloride hemipentahydrate suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous solution of cadmium chloride at room temperature.

-

Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects is selected under a polarizing microscope.

4.2. Data Collection

-

Mounting: The selected crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent water loss and crystal degradation, especially if data is to be collected at low temperatures.

-

Diffractometer Setup: The goniometer head is mounted on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (2θ). This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption) and scaled.

4.3. Structure Solution and Refinement

-

Structure Solution: The phases of the structure factors are determined using direct methods or Patterson methods, which leads to an initial electron density map.

-

Model Building: The positions of the heavier atoms (Cd and Cl) are identified from the electron density map. Subsequent difference Fourier maps reveal the positions of the lighter atoms (O and H).

-

Structure Refinement: The atomic coordinates, displacement parameters, and other structural parameters are refined against the experimental diffraction data using a least-squares minimization procedure. The refinement is monitored using the R-factor, which is a measure of the agreement between the calculated and observed structure factors.

Conclusion

This technical guide has summarized the available information on the crystal structure and molecular geometry of cadmium chloride hemipentahydrate. While the primary crystallographic data remains elusive in the public domain, the established use of this compound in chemical synthesis underscores its well-defined, albeit not widely disseminated, structure. The provided generalized experimental protocol for single-crystal X-ray diffraction offers a robust methodology for the structural characterization of this and similar hydrated inorganic salts. The conceptual visualizations of the coordination environment and the experimental workflow serve as valuable tools for researchers and professionals in the fields of chemistry and drug development. Further investigation into historical crystallographic literature may yet uncover the original detailed structural analysis of this important cadmium salt.

The Solubility Profile of Cadmium Chloride Hemi(pentahydrate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of cadmium chloride hemi(pentahydrate) in aqueous and organic media. Understanding the solubility characteristics of this compound is critical for its application in various research and development settings, including its use as a precursor in the synthesis of cadmium-containing nanomaterials and its toxicological evaluation in biological systems.

Quantitative Solubility Data

The solubility of cadmium chloride hemi(pentahydrate) is significantly influenced by the solvent and temperature. Below is a compilation of available quantitative solubility data.

Solubility in Water

Cadmium chloride is highly soluble in water, a property attributed to the formation of complex ions such as [CdCl₄]²⁻.[1][2] The solubility increases with temperature.

| Temperature (°C) | Solubility ( g/100 mL) |

| -10 | 79.5 (as hemipentahydrate)[3] |

| 0 | 90 (as hemipentahydrate)[3] |

| 20 | 168 (as hemi(pentahydrate))[4] |

| 25 | 119.6 (as monohydrate)[3] |

| 40 | 134.3 (as monohydrate)[3] |

| 60 | 134.2 (as monohydrate)[3] |

| 100 | 147 (as monohydrate)[3] |

Note: The hydration state of cadmium chloride can vary with temperature, which affects its solubility. The data presented reflects the specified hydrate.

Solubility in Organic Solvents

The solubility of cadmium chloride in organic solvents is generally lower than in water and varies depending on the polarity of the solvent.[2]

| Solvent | Temperature (°C) | Solubility |

| Ethanol | 10 | 1.3 g/100 g[3] |

| 20 | 1.48 g/100 g[3] | |

| 40 | 1.91 g/100 g[3] | |

| 70 | 2.53 g/100 g[3] | |

| Methanol | - | Slightly soluble[2][4] |

| Acetone | - | Soluble[4][5] |

| Ether | - | Insoluble[3][5] |

| Pyridine | 0 | 4.6 g/kg[3] |

| 4 | 7.9 g/kg[3] | |

| 15 | 8.1 g/kg[3] | |

| 30 | 6.7 g/kg[3] | |

| 100 | 5 g/kg[3] | |

| Dimethyl Sulfoxide | - | 20 g/100g (anhydrous)[6] |

Experimental Protocol for Solubility Determination

The following provides a generalized methodology for determining the solubility of an inorganic salt like cadmium chloride hemi(pentahydrate).

Objective

To determine the solubility of cadmium chloride hemi(pentahydrate) in a given solvent at various temperatures.

Materials

-

Cadmium chloride hemi(pentahydrate)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Analytical balance

-

Temperature-controlled water bath or incubator

-

Stirring plate and magnetic stir bars

-

Calibrated thermometer

-

Filtration apparatus (e.g., syringe filters, vacuum filtration)

-

Drying oven

-

Glassware (beakers, flasks, graduated cylinders)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of cadmium chloride hemi(pentahydrate) to a known volume of the solvent in a sealed container.

-

Place the container in a temperature-controlled bath set to the desired temperature.

-

Stir the mixture vigorously for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the temperature.

-

Immediately filter the sample to remove any undissolved solid.

-

-

Determination of Solute Concentration:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered solution to the evaporating dish.

-

Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of the salt.

-

Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it.

-

The mass of the dissolved salt is the difference between the final and initial weights of the evaporating dish.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL or other appropriate units using the mass of the dissolved salt and the volume of the withdrawn sample.

-

-

Repeat for Different Temperatures:

-

Repeat the procedure at different temperatures to construct a solubility curve.

-

Signaling Pathways and Logical Relationships

Cadmium chloride is a known toxicant that can induce a variety of cellular responses, including oxidative stress and apoptosis.[7][8] Its toxicity is mediated through complex interactions with cellular signaling pathways.[9]

Cadmium-Induced Oxidative Stress and Apoptosis

Cadmium exposure can lead to the generation of reactive oxygen species (ROS), which in turn can damage cellular components and trigger programmed cell death (apoptosis).[7][8][10]

Caption: Cadmium chloride induces the generation of ROS, leading to oxidative stress, cellular damage, and ultimately apoptosis.

Interference with Key Signaling Pathways

Cadmium ions can interfere with several critical intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and p53 pathways.[9][11] This disruption can lead to a range of pathological conditions.

Caption: Cadmium chloride disrupts key signaling pathways, leading to altered cellular functions.

References

- 1. mdpi.com [mdpi.com]

- 2. Cadmium chloride hemipentahydrate, 98.0+%, 77990-78-5 [chemkits.eu]

- 3. Cadmium chloride - Wikipedia [en.wikipedia.org]

- 4. Cadmium chloride hemipentahydrate, ACS reagent | Fisher Scientific [fishersci.ca]

- 5. Cadmium Chloride | CdCl2 | CID 24947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cadmium Chloride Induces DNA Damage and Apoptosis of Human Liver Carcinoma Cells via Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cadmium Chloride Induces DNA Damage and Apoptosis of Human Liver Carcinoma Cells via Oxidative Stress [dash.harvard.edu]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cadmium Chloride Hemi(pentahydrate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cadmium Chloride, with a specific focus on its hydrated forms, particularly the hemi(pentahydrate). It covers its chemical identity, physicochemical properties, biological effects, and established experimental protocols, tailored for a scientific audience.

Compound Identification and CAS Number Analysis

Cadmium chloride is a white crystalline compound known to exist in several hydration states. While the user specified CAS number 7790-78-5 in conjunction with "hemi(pentahydrate)," it is crucial to clarify that this CAS number is most frequently assigned to the cadmium chloride hydrate in general or, more specifically, the hemi(pentahydrate) form (CdCl₂·2.5H₂O) by chemical suppliers.[1][2][3][4] However, other hydrates are also known, such as the monohydrate (CdCl₂·H₂O) and the anhydrous form (CdCl₂).[5] This guide will focus on the properties and effects of cadmium chloride as reported in scientific literature, which often utilizes various hydrated forms interchangeably for solution-based studies.

Chemical Formula: CdCl₂·2.5H₂O[1] Molecular Weight: 228.36 g/mol [1][6]

Physicochemical Properties

The properties of cadmium chloride can vary slightly based on its hydration state. The data below pertains to the commonly cited hydrated forms.

| Property | Value | Source(s) |

| Appearance | White crystalline powder, chunks, or crystals. | [1][7] |

| Density | 3.327 g/cm³ | [7][8] |

| Melting Point | 34 °C | [7][8] |

| Boiling Point | 960 °C | [7] |

| Solubility in Water | Highly soluble; 1680 g/L (20 °C). | [7] |

| Vapor Pressure | 10 mmHg at 656 °C | [1][7] |

| Stability | Stable under recommended storage conditions. It is hygroscopic and air-sensitive. | [7][9] |

| Incompatibilities | Strong oxidizing agents, aluminum, potassium, bromine trifluoride, zinc, selenium, and tellurium. | [9][10][11] |

Toxicology and Biological Effects

Cadmium is a well-documented environmental toxicant and human carcinogen that exerts its effects through complex molecular mechanisms.[10][12] Chronic exposure can lead to kidney damage, bone disease, and an increased risk of cancer.[10][11][13][14]

Mechanism of Action: The primary mechanism of cadmium chloride toxicity is the induction of oxidative stress .[13][15][16] Cadmium disrupts cellular redox homeostasis by depleting antioxidants, such as glutathione, and inhibiting antioxidant enzymes like superoxide (B77818) dismutase.[15][17] This leads to an accumulation of reactive oxygen species (ROS), causing damage to lipids, proteins, and DNA.[13][15][16]

Key Signaling Pathways: Cadmium exposure activates multiple intracellular signaling pathways that regulate cell fate, leading to apoptosis, necrosis, or carcinogenesis depending on the cell type and dosage.[12][18]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Cadmium is known to activate all three major MAPK pathways: ERK1/2, JNK, and p38.[12][19][20] These pathways are involved in transmitting extracellular signals to the nucleus to control gene expression related to stress response, proliferation, and apoptosis.[19][21]

-

PI3K/Akt Pathway: This pathway is crucial for cell survival. Cadmium can activate Akt, which in turn can influence the stability of oncogenes like c-Myc, contributing to its carcinogenic potential.[12]

-

Apoptosis Pathways: Cadmium induces apoptosis through both caspase-dependent and -independent mechanisms.[18] It disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which activates caspase-3.[17][18] It can also trigger the release of Apoptosis Inducing Factor (AIF) for a caspase-independent cell death pathway.[18]

Caption: Cadmium induces apoptosis via ROS and MAPK signaling.

Experimental Protocols & Workflows

Cadmium chloride is frequently used in in vitro studies to investigate heavy metal toxicity. Below is a representative protocol for assessing cytotoxicity.

This protocol is synthesized from methodologies described for assessing cytotoxicity in cell lines like HepG2 and LLC-PK1.[13][22][23][24]

Objective: To determine the concentration-dependent cytotoxicity of cadmium chloride on a selected cell line.

Materials:

-

Cadmium chloride hemi(pentahydrate) (CAS 7790-78-5)

-

Human cell line (e.g., HepG2, HEK293)

-

Complete culture medium (e.g., DMEM with 10% FBS)[25]

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well tissue culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Methodology:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.[24]

-

-

Treatment Preparation:

-

Cell Treatment:

-

MTT Assay:

-

After incubation, add 10 µL of MTT stock solution to each well.

-

Incubate for an additional 3-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control group.

-

Caption: Standard workflow for assessing cadmium chloride cytotoxicity.

Applications in Research and Development

Beyond toxicology, cadmium chloride serves several roles in scientific and industrial applications:

-

Pigment Production: It is a precursor for preparing cadmium sulfide (B99878) (CdS), known as "Cadmium Yellow," a stable inorganic pigment.[5][27]

-

Electroplating: Used to deposit cadmium coatings on other metals for corrosion resistance.[27][28]

-

Biological Research: Employed as a tool to study the cellular responses to heavy metal stress, oxidative damage, and the mechanisms of apoptosis.[15][28]

-

Analytical Chemistry: Serves as a reagent in various analytical procedures.[28]

Safety and Handling

Cadmium chloride is classified as highly toxic, a suspected human carcinogen, and may cause genetic defects and impair fertility.[9][14][29][30]

-

Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear appropriate protective clothing, impervious gloves, and safety goggles.[31][32][33] Respiratory protection is required to prevent inhalation of dust.[32][34]

-

Handling: Avoid dust generation. Do not ingest or inhale.[31] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[31][32]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[9][31] Do not allow it to enter drains or the environment.[30][32]

References

- 1. 塩化カドミウム ヘミ(五水和物) ACS reagent, 79.5-81.0% | Sigma-Aldrich [sigmaaldrich.com]

- 2. gfschemicals.com [gfschemicals.com]

- 3. prochemonline.com [prochemonline.com]

- 4. caterchem.com [caterchem.com]

- 5. Cadmium chloride - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. Cadmium chloride hemipentahydrate, 100 g, CAS No. 7790-78-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. technopharmchem.com [technopharmchem.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Cadmium Activates Multiple Signaling Pathways That Coordinately Stimulate Akt Activity to Enhance c-Myc mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cadmium Chloride Induces DNA Damage and Apoptosis of Human Liver Carcinoma Cells via Oxidative Stress [dash.harvard.edu]

- 14. caterchem.com [caterchem.com]

- 15. Cadmium chloride-induced oxidative stress and DNA damage in the human Jurkat T cell line is not linked to intracellular trace elements depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cadmium Chloride Induces DNA Damage and Apoptosis of Human Liver Carcinoma Cells via Oxidative Stress - ProQuest [proquest.com]

- 17. Cadmium chloride-induced apoptosis of HK-2 cells via interfering with mitochondrial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cadmium induces apoptosis in human embryonic kidney (HEK) 293 cells by caspase-dependent and -independent pathways acting on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cadmium-induced apoptosis and necrosis in human osteoblasts: role of caspases and mitogen-activated protein kinases pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Cadmium-induced Activation of Stress Signaling Pathways, Disruption of Ubiquitin-dependent Protein Degradation and Apoptosis in Primary Rat Sertoli Cell-Gonocyte Cocultures - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cadmium Chloride Induces DNA Damage and Apoptosis of Human Liver Carcinoma Cells via Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. Impact Assessment of Cadmium Toxicity and Its Bioavailability in Human Cell Lines (Caco-2 and HL-7702) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cell specific stress responses of cadmium-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cadmium chloride-induced oxidative stress in skeletal muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Cadmium chloride hemipentahydrate, 98.0+%, 77990-78-5 [chemkits.eu]

- 28. chemimpex.com [chemimpex.com]

- 29. westliberty.edu [westliberty.edu]

- 30. lobachemie.com [lobachemie.com]

- 31. westliberty.edu [westliberty.edu]

- 32. sigmaaldrich.com [sigmaaldrich.com]

- 33. edvotek.com [edvotek.com]

- 34. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Hydrates of Cadmium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the various hydrated forms of cadmium chloride (CdCl₂). Cadmium chloride, a hygroscopic crystalline solid, can exist in several hydrated states, each with distinct physical and chemical properties. A thorough understanding of these hydrates is crucial for researchers and professionals in fields ranging from materials science to drug development, where precise control over the hydration state of a compound can significantly impact its stability, solubility, and reactivity.

Overview of Cadmium Chloride Hydrates

Cadmium chloride is known to form several stable hydrates, with the most commonly cited being the monohydrate (CdCl₂·H₂O), dihydrate (CdCl₂·2H₂O), hemipentahydrate (CdCl₂·2.5H₂O), and tetrahydrate (CdCl₂·4H₂O). The formation of a specific hydrate (B1144303) is primarily dependent on the temperature of crystallization from an aqueous solution. The anhydrous form readily absorbs moisture from the air to form these various hydrates.

Quantitative Data of Cadmium Chloride and its Hydrates

The following table summarizes the key quantitative data for anhydrous cadmium chloride and its common hydrates.

| Property | Anhydrous (CdCl₂) | Monohydrate (CdCl₂·H₂O) | Dihydrate (CdCl₂·2H₂O) | Hemipentahydrate (CdCl₂·2.5H₂O) | Tetrahydrate (CdCl₂·4H₂O) |

| Molar Mass ( g/mol ) | 183.32 | 201.33 | 219.35 | 228.36 | 255.38 |

| Density (g/cm³) | 4.047 | 3.26 | ~3.3 (approx.) | 3.327 | - |

| Melting Point (°C) | 568 | Decomposes | Decomposes | 34 (decomposes) | Decomposes |

| Solubility in Water | 140 g/100 mL (20°C) | 119.6 g/100 mL (25°C) | - | 90 g/100 mL (0°C) | - |

Interconversion and Stability of Hydrates

Caption: Formation of cadmium chloride hydrates from aqueous solution at different temperatures.

Studies on ternary systems, such as CdCl₂−RECl₃−H₂O (where RE is a rare-earth element), have confirmed that CdCl₂·2.5H₂O and CdCl₂·H₂O are stable solid phases at 30°C (303 K), providing valuable insight into their stability regions.[1][2][3]

Experimental Protocols

General Synthesis of Cadmium Chloride Hydrates

The synthesis of cadmium chloride hydrates typically involves the reaction of a cadmium source with hydrochloric acid, followed by crystallization at a controlled temperature.

Workflow for Synthesis of Cadmium Chloride Hydrates

Caption: General workflow for the synthesis of cadmium chloride hydrates.

Detailed Methodologies:

-

Preparation of Cadmium Chloride Solution:

-

Carefully add a stoichiometric amount of cadmium metal, cadmium oxide, or cadmium carbonate to a suitable reaction vessel.

-

Slowly add hydrochloric acid to the cadmium source under constant stirring in a fume hood. The reaction can be exothermic.

-

Once the reaction is complete, gently heat the solution to ensure all the starting material has dissolved.

-

-

Crystallization of Specific Hydrates:

-

Tetrahydrate (CdCl₂·4H₂O): Cool the saturated cadmium chloride solution to approximately 0°C and allow it to crystallize.

-

Hemipentahydrate (CdCl₂·2.5H₂O): Evaporate the solution at around 20°C to induce crystallization.[4]

-

Monohydrate (CdCl₂·H₂O): Concentrate the solution by evaporation at approximately 35°C.[4]

-

-

Isolation and Drying:

-

Collect the formed crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold distilled water to remove any surface impurities.

-

Dry the crystals under vacuum at a low temperature to prevent the loss of water of hydration.

-

Characterization Techniques

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the water content and thermal stability of the hydrates. TGA measures the change in mass as a function of temperature, revealing the temperature at which water molecules are lost. DSC measures the heat flow associated with thermal transitions, such as dehydration and melting.

-

X-ray Diffraction (XRD): Powder X-ray diffraction (XRD) is a powerful technique for identifying the specific crystalline phase of the cadmium chloride hydrate. Each hydrate has a unique diffraction pattern.

Conclusion

The different hydrates of cadmium chloride represent a fascinating system for studying the effects of hydration on the properties of an inorganic salt. For researchers and professionals, a clear understanding of the conditions under which each hydrate is formed and is stable is critical for the successful application of cadmium chloride in various fields. The data and protocols presented in this guide provide a solid foundation for working with these materials. Further research to fully elucidate the binary phase diagram of the CdCl₂-H₂O system and to obtain high-resolution thermal analysis and XRD data for all hydrates would be of significant value to the scientific community.

References

Navigating the Thermal Landscape of Cadmium Chloride Hemi(pentahydrate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermogravimetric analysis (TGA) of cadmium chloride hemi(pentahydrate) (CdCl₂·2.5H₂O), a compound of interest in various chemical and pharmaceutical applications. Understanding the thermal stability and decomposition pathway of this hydrated salt is crucial for its handling, storage, and utilization in processes where temperature variations are a factor. While specific experimental TGA data for this particular hydrate (B1144303) is not extensively documented in publicly available literature, this guide provides a comprehensive overview based on the established principles of thermal analysis of hydrated metal chlorides and theoretical calculations.

Theoretical Thermal Decomposition Pathway

Cadmium chloride is known to exist in several hydrated forms, including a monohydrate and a tetrahydrate, suggesting that the hemi(pentahydrate) will undergo a stepwise dehydration process upon heating. The most probable decomposition pathway involves the initial loss of 1.5 water molecules to form the more stable monohydrate, followed by the loss of the final water molecule to yield anhydrous cadmium chloride. Further heating to high temperatures would ultimately lead to the decomposition of the anhydrous salt.

The proposed thermal decomposition can be represented by the following stages:

-

Stage 1: Dehydration to Monohydrate CdCl₂·2.5H₂O(s) → CdCl₂·H₂O(s) + 1.5H₂O(g)

-

Stage 2: Complete Dehydration CdCl₂·H₂O(s) → CdCl₂(s) + H₂O(g)

-

Stage 3: Decomposition of Anhydrous Salt CdCl₂(s) → Decomposition Products (e.g., Cadmium Oxide, Chlorine-containing gases)

Quantitative Analysis of Thermal Decomposition

The expected mass loss at each stage of the decomposition process can be calculated based on the molecular weights of the species involved. These theoretical values are essential for interpreting experimental TGA curves.

Molecular Weights:

-

CdCl₂·2.5H₂O: 228.36 g/mol

-

CdCl₂·H₂O: 201.33 g/mol

-

CdCl₂: 183.32 g/mol

-

H₂O: 18.015 g/mol

Table 1: Theoretical Mass Loss in the Thermal Decomposition of CdCl₂·2.5H₂O

| Decomposition Stage | Intermediate/Final Product | Theoretical Mass Loss (%) | Cumulative Mass Loss (%) |

| CdCl₂·2.5H₂O → CdCl₂·H₂O | CdCl₂·H₂O | 11.83 | 11.83 |

| CdCl₂·H₂O → CdCl₂ | CdCl₂ | 7.89 | 19.72 |

| Complete Dehydration (CdCl₂·2.5H₂O → CdCl₂) | CdCl₂ | 19.72 | 19.72 |

Experimental Protocol for Thermogravimetric Analysis

The following provides a detailed, representative methodology for conducting a thermogravimetric analysis of a hydrated salt like cadmium chloride hemi(pentahydrate).

Objective: To determine the thermal stability and decomposition profile of the hydrated salt by measuring the mass loss as a function of temperature.

Instrumentation:

-

A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.

-

High-purity inert gas (e.g., nitrogen or argon) for purging the furnace.

-

Sample pans (e.g., alumina (B75360) or platinum).

Sample Preparation:

-

Ensure the cadmium chloride hemi(pentahydrate) sample is finely powdered and homogeneous to promote uniform heat distribution and gas diffusion.

-

Accurately weigh a small amount of the sample (typically 5-10 mg) into a clean, tared TGA sample pan.

TGA Measurement Parameters:

-

Temperature Program:

-

Equilibrate at a starting temperature of 25-30 °C.

-

Heat the sample from the starting temperature to a final temperature of approximately 600 °C. A higher final temperature may be necessary to observe the decomposition of the anhydrous salt.

-

A linear heating rate of 10 °C/min is standard, although different heating rates (e.g., 5, 15, or 20 °C/min) can be employed to study the kinetics of the decomposition.

-

-

Atmosphere:

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) throughout the experiment. This prevents oxidative side reactions.

-

-

Data Collection:

-

Record the sample mass, sample temperature, and time continuously throughout the heating program.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (the DTG curve), which shows the rate of mass loss as a function of temperature. The peaks in the DTG curve correspond to the temperatures of maximum decomposition rate for each step.

-

Determine the onset and end temperatures for each distinct mass loss step from the TGA curve.

-

Quantify the percentage of mass loss for each step and compare it with the theoretical values to identify the corresponding chemical reactions (i.e., the number of water molecules lost).

Visualizing the Decomposition Pathway

The logical progression of the thermal decomposition of cadmium chloride hemi(pentahydrate) can be visualized using a flowchart.

Figure 1: Proposed thermal decomposition pathway of Cadmium Chloride Hemi(pentahydrate).

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of cadmium chloride hemi(pentahydrate). While awaiting specific experimental data, the theoretical framework presented, based on the behavior of analogous hydrated salts, offers valuable insights for researchers and professionals. The proposed multi-step dehydration process, quantified by theoretical mass loss calculations, and the representative experimental protocol serve as a robust starting point for empirical investigations. The provided visualization further clarifies the logical sequence of thermal events. A thorough experimental TGA study is recommended to validate and refine the details of this decomposition pathway.

Spectroscopic Analysis of Cadmium Chloride Hemi(pentahydrate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the infrared (IR) and Raman spectroscopic properties of cadmium chloride hemi(pentahydrate) (CdCl₂·2.5H₂O). Vibrational spectroscopy is a critical non-destructive analytical technique for characterizing the hydration state and molecular structure of inorganic salts, which is essential for ensuring material stability, solubility, and performance in various applications, including pharmaceutical formulations.

Overview of Vibrational Spectroscopy for Hydrated Salts

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.

-

Infrared (IR) Spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, particularly those involving a change in the dipole moment. It is highly sensitive to polar bonds, making it an excellent tool for identifying the stretching and bending modes of water molecules in hydrated crystals.

-

Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). The energy shifts in the scattered light correspond to the vibrational modes of the molecule. Raman spectroscopy is particularly effective for analyzing symmetric non-polar bonds and provides valuable information about the low-frequency lattice modes, including metal-ligand and water librational modes.

The combination of both techniques provides a comprehensive vibrational profile of the material, allowing for unambiguous identification and structural characterization.

Infrared (IR) Spectroscopic Data

The following table summarizes the key infrared absorption bands for cadmium chloride hemi(pentahydrate). The data is interpreted from a publicly available FT-IR spectrum of CdCl₂·2.5H₂O. The bands are characteristic of water of hydration.

| Wavenumber (cm⁻¹) (Estimated) | Intensity | Assignment |

| ~3400 | Broad, Strong | ν(O-H) - Symmetric and antisymmetric stretching of water molecules |

| ~1610 | Medium, Sharp | δ(H-O-H) - Bending (scissoring) mode of water molecules[1] |

| < 600 | Weak to Medium | ρ(H₂O) - Librational (rocking, wagging, twisting) modes of coordinated water |

Note: The broadness of the O-H stretching band is indicative of hydrogen bonding between the water molecules and the chloride ions.

Raman Spectroscopic Data

| Wavenumber (cm⁻¹) (Expected) | Intensity | Assignment |

| 3000 - 3600 | Weak | ν(O-H) - Symmetric and antisymmetric stretching of water molecules |

| 1600 - 1650 | Very Weak | δ(H-O-H) - Bending mode of water molecules |

| 300 - 600 | Medium | ρ(H₂O) - Librational modes of coordinated water |

| ~235 | Strong, Polarized | ν(Cd-Cl) - Symmetric stretching of CdCl₂ unit[2] |

| ~145 | Medium | δ(Cl-Cd-Cl) or Lattice Modes[2] |

Note: The Cd-Cl stretching and other low-frequency lattice modes are expected to be prominent in the Raman spectrum, providing a clear fingerprint of the inorganic backbone.

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data are crucial for reproducible research.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a modern, convenient method for obtaining the IR spectrum of a solid powder with minimal sample preparation.

-

Instrument Setup:

-

Ensure the FT-IR spectrometer is purged and stable.

-

Select a diamond or zinc selenide (B1212193) ATR crystal.

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

-

Sample Preparation:

-

Place a small amount (a few milligrams) of the cadmium chloride hemi(pentahydrate) powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Data Acquisition:

-

Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum will be in absorbance or % transmittance. If necessary, an ATR correction can be applied using the instrument software to make the spectrum appear more like a traditional transmission spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

-

Raman Spectroscopy

This protocol outlines the analysis of a solid powder sample using a confocal Raman microscope.

-

Instrument Setup:

-

Calibrate the spectrometer using a standard reference, such as a silicon wafer (peak at ~520.7 cm⁻¹).

-

Select an appropriate laser excitation wavelength. A 532 nm or 785 nm laser is common; a longer wavelength may be necessary if the sample exhibits fluorescence.

-

Choose a suitable objective lens (e.g., 10x or 50x) and adjust the laser power to a low level (e.g., < 5 mW) to avoid sample degradation or dehydration.

-

-

Sample Preparation:

-

Place a small amount of the cadmium chloride hemi(pentahydrate) powder onto a clean microscope slide.

-

Gently flatten the powder to create a relatively even surface.

-

-

Data Acquisition:

-

Focus the laser onto the sample surface.

-

Acquire the Raman spectrum over the desired range (e.g., 100 cm⁻¹ to 4000 cm⁻¹).

-

Set the acquisition time and number of accumulations to achieve an adequate signal-to-noise ratio.

-

It is advisable to collect spectra from multiple points on the sample to ensure homogeneity.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive vibrational analysis of a hydrated salt like cadmium chloride hemi(pentahydrate).

Caption: Workflow for the vibrational analysis of a hydrated salt.

References

A Technical Guide to the Hygroscopic Nature and Handling of Cadmium Chloride Hemi(pentahydrate)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the hygroscopic properties of cadmium chloride hemi(pentahydrate) (CdCl₂·2.5H₂O) and outlines best practices for its handling, storage, and safety. Given its classification as a highly toxic and carcinogenic substance, adherence to strict protocols is imperative to ensure personnel safety and maintain sample integrity.

Introduction to Cadmium Chloride Hemi(pentahydrate)

Cadmium chloride is an inorganic compound with the formula CdCl₂. It exists in several hydrated forms, with the hemi(pentahydrate) being a common variant.[1][2] This white, crystalline solid is highly soluble in water and slightly soluble in alcohol.[1][3] It serves as a precursor in the preparation of other cadmium compounds, notably the pigment cadmium sulfide (B99878) ("Cadmium Yellow"), and finds applications in electroplating, dyeing, and photography.[3][4] In a research context, it has been used to study heavy-metal toxicity, DNA damage repair, and protein crystallization.[2]

A critical, and often challenging, characteristic of cadmium chloride and its hydrates is their interaction with atmospheric moisture. The hemi(pentahydrate) form is described as hygroscopic, meaning it readily absorbs moisture from the air.[2][5][6] This property necessitates specialized handling and storage procedures to prevent changes in its physical state, hydration level, and overall quality.

Hygroscopic Nature and Physical Stability

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[7] This can occur through absorption (where water is drawn into the bulk of the material) or adsorption (where water adheres to the surface). For crystalline hydrates like cadmium chloride hemi(pentahydrate), the interaction with ambient humidity is complex.

The stability of a specific hydrate (B1144303) is dependent on the surrounding relative humidity (RH) and temperature.

-

Hygroscopic Behavior : In environments with sufficiently high relative humidity, the compound will absorb moisture. This can lead to deliquescence, where the solid dissolves in the absorbed water to form a corrosive puddle.[7]

-

Efflorescent Behavior : Conversely, in very dry conditions (low relative humidity), the hemi(pentahydrate) is also described as efflorescent, meaning it can lose its water of hydration to the atmosphere, potentially transitioning to a lower hydrate or the anhydrous form.[1][4]

Classification of Hygroscopicity

The European Pharmacopoeia provides a general classification system for the hygroscopic nature of substances based on the percentage increase in mass after storage at 25°C and 80% relative humidity for 24 hours.

| Classification | Mass Increase (% w/w) | Description |

| Non-hygroscopic | < 0.2% | No significant moisture absorption. |

| Slightly hygroscopic | ≥ 0.2% and < 2% | Absorbs a small amount of moisture. |

| Hygroscopic | ≥ 2% and < 15% | Readily absorbs moisture. |

| Very hygroscopic | ≥ 15% | Absorbs a significant amount of moisture. |

| Deliquescent | Sufficient water is absorbed to form a liquid. | The solid dissolves in the absorbed atmospheric water. |

| Source: Adapted from pharmaceutical industry standards for hygroscopicity classification.[8] |

Safety, Handling, and Storage Protocols

Cadmium chloride is acutely toxic, a known human carcinogen, and a reproductive toxin.[9][10][11][12] Therefore, all handling must be performed with extreme caution in designated areas, using appropriate engineering controls and personal protective equipment.

Engineering Controls & Personal Protective Equipment (PPE)

| Control/Equipment | Specification | Purpose |

| Ventilation | Chemical Fume Hood or Glove Box | To control airborne levels and prevent inhalation, which is a primary exposure route.[9][13][14] |

| Eye Protection | Chemical Safety Goggles or Face Shield | To protect against dust particles and splashes.[9][15][16] |

| Hand Protection | Impervious Gloves (e.g., Nitrile) | To prevent skin contact. Double-gloving is recommended for extended handling.[9][14][15] |

| Body Protection | Dedicated Lab Coat | To prevent contamination of personal clothing.[14][15] |

| Respiratory Protection | NIOSH/MSHA-approved respirator | Required if engineering controls are insufficient or during spill cleanup.[9][11][15] |

Handling Procedures

-

Designated Area : All work with cadmium chloride must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[9][14]

-

Avoid Dust Formation : Minimize the generation of dust during weighing and transfer.[5][9] Use wet cleaning methods for any residual powder.[14]

-

Controlled Environment : For tasks requiring stringent moisture control, handle the compound inside a glove box or glove bag with a dry, inert atmosphere (e.g., nitrogen or argon).[17][18]

-

Weighing : Work swiftly when weighing the compound on an open bench (if unavoidable and only for non-critical applications) to minimize moisture uptake. For precise work, weigh inside a controlled environment.

-

Spill Cleanup : In case of a spill, vacuum or sweep up the material carefully and place it into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.[9]

Storage

Proper storage is critical to maintaining the integrity of Cadmium chloride hemi(pentahydrate).

-

Primary Container : Store in a tightly closed container.[9][11][13] The original manufacturer's container is often suitable. For frequently accessed materials, consider aliquoting into smaller containers to minimize headspace and exposure of the bulk material.

-

Secondary Containment : Place the primary container inside a secondary, sealed container, such as a desiccator cabinet.[7][18][19]

-

Atmosphere : Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[6][9] For maximum protection, store under an inert gas like nitrogen.[5]

-

Desiccants : Use a desiccant (e.g., silica (B1680970) gel, calcium sulfate) within the secondary container to maintain a low-humidity environment.[7][19] Ensure the desiccant does not come into direct contact with the cadmium chloride container.

Caption: Environmental moisture drives the transition between cadmium chloride forms.

Experimental Protocols for Hygroscopicity Assessment

For applications where the exact water content and hygroscopic behavior are critical, experimental determination is recommended.

Gravimetric Sorption Analysis

This method quantifies moisture uptake by measuring the change in mass under controlled humidity.

Methodology:

-

Sample Preparation : Accurately weigh 10-20 mg of Cadmium chloride hemi(pentahydrate) into a tared sample pan.

-

Initial Drying (Optional) : Dry the sample under a stream of dry nitrogen at a controlled temperature (e.g., 40°C) to establish a baseline dry weight. Caution: This may alter the hydrate form.

-

Humidity Exposure : Place the sample in a chamber with controlled relative humidity. This can be achieved using saturated salt solutions in a sealed desiccator (e.g., a saturated solution of potassium chloride maintains ~84% RH at 25°C).[20][21]

-

Mass Measurement : After a set period (e.g., 24 hours), re-weigh the sample. The percentage weight gain is calculated.[8]

-

Isotherm Generation : For more detailed analysis, use a Dynamic Vapor Sorption (DVS) instrument, which automates the process by exposing the sample to a series of increasing and then decreasing RH steps and continuously recording the mass.[] This generates a moisture sorption-desorption isotherm, providing insights into physical changes.

References

- 1. Cadmium chloride - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Cadmium chloride hemipentahydrate, 98.0+%, 77990-78-5 [chemkits.eu]

- 4. Cadmium chloride hydrate - Hazardous Agents | Haz-Map [haz-map.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 8. pharmainfo.in [pharmainfo.in]

- 9. uprm.edu [uprm.edu]

- 10. amherst.edu [amherst.edu]

- 11. media.laballey.com [media.laballey.com]

- 12. Cadmium chloride hemipentahydrate, ACS reagent | Fisher Scientific [fishersci.ca]

- 13. bio.vu.nl [bio.vu.nl]

- 14. research.arizona.edu [research.arizona.edu]

- 15. edvotek.com [edvotek.com]

- 16. fishersci.com [fishersci.com]

- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 18. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

- 19. researchgate.net [researchgate.net]

- 20. amt.copernicus.org [amt.copernicus.org]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Use of Cadmium Chloride Hemi(pentahydrate) in Toxicology Studies

Introduction

Cadmium chloride hemi(pentahydrate) (CdCl₂·2.5H₂O) is a soluble cadmium salt widely used in toxicology research to study the adverse effects of cadmium exposure on biological systems.[1] Cadmium is a heavy metal and a significant environmental pollutant known to cause toxicity in various organs, including the kidneys, liver, lungs, and testes.[1][2] Research using cadmium chloride helps elucidate the molecular mechanisms of cadmium-induced toxicity, including oxidative stress, DNA damage, and apoptosis, which are crucial for understanding its carcinogenicity and other health effects.[3][4][5][6]

Key Applications in Toxicology

-

Induction of Oxidative Stress: Cadmium chloride is a potent inducer of reactive oxygen species (ROS) production, leading to oxidative stress.[3][7] This is a key mechanism of its toxicity, causing damage to lipids, proteins, and DNA.[3][8]

-

DNA Damage and Genotoxicity: It is used to study genotoxic effects such as DNA strand breaks and chromosomal aberrations.[2][3] The Comet assay is a common method to assess cadmium chloride-induced DNA damage.[3][4][5]

-

Apoptosis Induction: Cadmium chloride induces programmed cell death (apoptosis) in various cell types.[3][9][10][11] This is often mediated through mitochondria-dependent pathways involving caspases.[9][11]

-

Nephrotoxicity and Hepatotoxicity Studies: Due to cadmium's accumulation in the kidney and liver, cadmium chloride is frequently used in in vitro and in vivo models to study its toxic effects on these organs.[2][12]

-

Carcinogenicity Research: The International Agency for Research on Cancer (IARC) classifies cadmium and its compounds as Group 1 human carcinogens.[2] Cadmium chloride is used in studies to understand the mechanisms underlying its carcinogenic potential.[6]

Quantitative Data Summary

The following tables summarize quantitative data from various toxicology studies using cadmium chloride.

Table 1: In Vitro Cytotoxicity of Cadmium Chloride

| Cell Line | Exposure Time | IC50 / LD50 | Assay | Reference |

| HepG2 (Human Liver Carcinoma) | 48 hours | 3.6 µg/mL | MTT Assay | [3][4][5] |

| HEK 293 (Human Embryonic Kidney) | 6-9 hours | 30-60 µM (induces apoptosis) | Morphology, DNA fragmentation | [9] |

| HK-2 (Human Renal Proximal Tubule) | 24 hours | 60, 80, 100 µM (tested concentrations) | Cell Proliferation Assay | [11] |

| RIN-m5F (Rat Pancreatic β-cells) | 24 hours | 5, 10 µM (tested concentrations) | MTT Assay | [10] |

| TK6 (Human Lymphoblastoid) | 4 hours | 0.8, 1, 1.6 µM (tested concentrations) | CBMN Assay | [13] |

Table 2: In Vivo Acute Toxicity of Cadmium Chloride

| Animal Model | Route of Administration | LD50 | Reference |

| Rat | Oral | 107–327 mg/kg bw | [14] |

| Mouse | Oral | 194 mg/kg | [15] |

Signaling Pathways

Cadmium chloride exposure triggers multiple signaling pathways, primarily related to oxidative stress and apoptosis.

Caption: Cadmium chloride-induced toxicity signaling pathways.

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is adapted from studies on HepG2 cells.[3][4][5]

Objective: To determine the cytotoxicity of cadmium chloride on cultured cells.

Materials:

-

Cadmium chloride hemi(pentahydrate)

-

HepG2 cells (or other suitable cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

-

Prepare serial dilutions of cadmium chloride in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of cadmium chloride solution. Include a control group with medium only.

-

Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Caption: Workflow for MTT cell viability assay.

2. DNA Damage Assessment using the Comet Assay (Alkaline Single Cell Gel Electrophoresis)

This protocol is based on methodologies used to assess DNA damage in HepG2 cells.[3][4][5]

Objective: To detect single-strand DNA breaks in individual cells exposed to cadmium chloride.

Materials:

-

Cadmium chloride hemi(pentahydrate)

-

Treated cells

-

Microscope slides pre-coated with normal melting point (NMP) agarose (B213101)

-

Low melting point (LMP) agarose

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green or ethidium (B1194527) bromide)

-

Fluorescence microscope with image analysis software

Procedure:

-

Harvest cells treated with cadmium chloride for a specific duration.

-

Mix approximately 1 x 10⁴ cells with 75 µL of 0.5% LMP agarose at 37°C.

-

Pipette the cell suspension onto a pre-coated slide, cover with a coverslip, and solidify on ice.

-

Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and leave for 20 minutes to allow DNA unwinding.

-

Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

-

Gently wash the slides with neutralization buffer.

-

Stain the slides with a DNA staining solution.

-

Visualize the comets using a fluorescence microscope and quantify DNA damage (e.g., tail length, % DNA in tail) using image analysis software.

3. Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol is derived from studies on HepG2 and HEK 293 cells.[3][9][16]

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after cadmium chloride treatment.

Materials:

-

Cadmium chloride hemi(pentahydrate)

-

Treated cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with various concentrations of cadmium chloride for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Caption: Workflow for Annexin V/PI apoptosis assay.

References

- 1. mdpi.com [mdpi.com]

- 2. Cadmium toxicity and treatment: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cadmium Chloride Induces DNA Damage and Apoptosis of Human Liver Carcinoma Cells via Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cadmium Chloride Induces DNA Damage and Apoptosis of Human Liver Carcinoma Cells via Oxidative Stress [dash.harvard.edu]

- 5. Cadmium Chloride Induces DNA Damage and Apoptosis of Human Liver Carcinoma Cells via Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Role of oxidative stress in cadmium toxicity and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. openventio.us [openventio.us]

- 9. Cadmium induces apoptosis in human embryonic kidney (HEK) 293 cells by caspase-dependent and -independent pathways acting on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cadmium Induces Apoptosis in Pancreatic β-Cells through a Mitochondria-Dependent Pathway: The Role of Oxidative Stress-Mediated c-Jun N-Terminal Kinase Activation | PLOS One [journals.plos.org]

- 11. Cadmium chloride-induced apoptosis of HK-2 cells via interfering with mitochondrial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multi-endpoint analysis of cadmium chloride-induced genotoxicity shows role for reactive oxygen species and p53 activation in DNA damage induction, cell cycle irregularities, and cell size aberrations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 15. westliberty.edu [westliberty.edu]

- 16. mdpi.com [mdpi.com]

Application Notes and Protocols for Inducing Oxidative Stress in Cells Using Cadmium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadmium (Cd) is a heavy metal and a significant environmental pollutant known to induce toxicity in various organs and tissues. A primary mechanism underlying cadmium's detrimental effects is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Cadmium chloride (CdCl₂), a soluble salt of cadmium, is widely used in in-vitro studies to model and investigate the mechanisms of oxidative stress and to screen for potential therapeutic agents. These application notes provide a comprehensive protocol for inducing oxidative stress in cultured cells using cadmium chloride and for quantifying the resulting cellular damage.

Principle

Cadmium, although not a redox-active metal itself, indirectly generates ROS such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide.[1] This occurs through multiple mechanisms, including the disruption of the mitochondrial electron transport chain, the displacement of essential metals from proteins, and the depletion of cellular antioxidants, particularly glutathione (B108866) (GSH).[2] The resulting surge in ROS can lead to lipid peroxidation, protein oxidation, and DNA damage, ultimately culminating in cell death via apoptosis or necrosis.[3][4]

Signaling Pathways Activated by Cadmium-Induced Oxidative Stress

Cadmium-induced oxidative stress activates several key signaling pathways as part of the cellular stress response. Understanding these pathways is crucial for elucidating the molecular mechanisms of cadmium toxicity and for identifying potential therapeutic targets.

1. Nrf2/Keap1 Signaling Pathway:

Under normal conditions, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[5][6] Oxidative stress induced by cadmium leads to the modification of Keap1, causing the release and nuclear translocation of Nrf2.[5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.[7] This includes enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[7]

2. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway:

The MAPK pathways are crucial for transducing extracellular signals to cellular responses. Oxidative stress is a potent activator of several MAPK cascades, including ERK1/2, JNK, and p38 MAPK.[8] Activation of these kinases can have dual roles, promoting cell survival under low stress conditions but triggering apoptosis at higher stress levels.[8] For instance, the JNK and p38 pathways are often associated with pro-apoptotic signaling in response to cadmium exposure.[9]

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for studying cadmium chloride-induced oxidative stress in vitro.

Materials

-

Cell Lines: Human liver carcinoma (HepG2), human lung epithelial (A549), or mouse myoblast (C2C12) cells are commonly used.

-

Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cadmium Chloride (CdCl₂): High purity, sterile-filtered stock solution.

-

Phosphate-Buffered Saline (PBS): Sterile.

-

Assay Kits:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay Kit

-

DCFDA/H₂DCFDA - Cellular ROS Assay Kit

-

Malondialdehyde (MDA) Assay Kit (TBARS method)

-

Glutathione (GSH) Assay Kit

-

Superoxide Dismutase (SOD) Activity Assay Kit

-

Catalase (CAT) Activity Assay Kit

-

Protocol for Inducing Oxidative Stress

-

Cell Culture and Seeding:

-

Culture cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Cadmium Chloride Treatment:

-